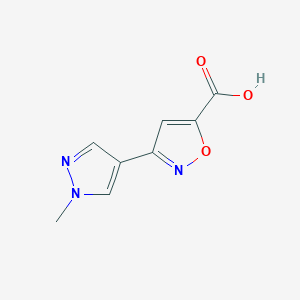
2-Methylazetidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylazetidin-3-ol hydrochloride is a heterocyclic organic compound with the molecular formula C4H10ClNO . It has a molecular weight of 123.58 . The compound is also known by its IUPAC name (2S,3R)-2-methyl-3-azetidinol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis
The compound has a molecular weight of 123.58 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
1. Antibacterial Agents
One of the primary applications of compounds related to 2-Methylazetidin-3-ol hydrochloride is in the development of novel antibacterial agents. For instance, the study by Brickner et al. (1996) focused on the synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents. These agents are being developed for the treatment of multidrug-resistant Gram-positive bacterial infections and have shown potent in vitro activity against various pathogens, including Mycobacterium tuberculosis.
2. Anticonvulsant Activity
Azetidine derivatives, which are structurally related to this compound, have been researched for their potential anticonvulsant properties. A study by Singh et al. (1994) investigated new 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones) compounds, finding that certain derivatives exhibited significant anticonvulsant activity.
3. Antidepressant Properties
Another interesting application is in the realm of antidepressants. The research by Takeuchi et al. (1997) introduced YM992, a novel compound with selective serotonin re-uptake inhibition and 5-HT2A receptor antagonistic activity. This compound has shown promise as an antidepressant with the potential for high efficacy in clinical use.
4. Corrosion Inhibition
In the field of materials science, derivatives of azetidine, like this compound, have been explored for their corrosion inhibition properties. Yadav et al. (2015) studied thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating their efficacy in reducing corrosion.
5. Synthesis of Iminosugars
The synthesis of polyhydroxylated azetidine iminosugars from d-glucose, as described by Lawande et al. (2015), represents another application. These iminosugars have been found to exhibit significant inhibitory activity against specific enzymes, highlighting their potential in biochemical applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylazetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXJFDIRONLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2652513.png)

